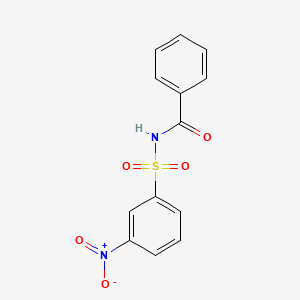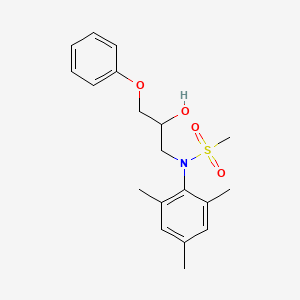
N-(3-nitrofenil)sulfonilbenzamida
Descripción general
Descripción
N-(3-nitrophenyl)sulfonylbenzamide: is a chemical compound with the molecular formula C13H10N2O5S . It is a derivative of benzamide, where the benzamide moiety is substituted with a sulfonyl group and a nitrophenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential enzyme inhibition properties, which could be useful in drug discovery.
Medicine:
- Potential applications in the development of pharmaceuticals due to its unique chemical properties.
Industry:
- Utilized in the development of novel materials and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method involves the reaction of a nitro-substituted fluorobenzene with a benzamide anion in the presence of a strong base like sodium hydride.
Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which is high yielding and shows good functional group tolerance.
Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.
Industrial Production Methods: Industrial production methods often involve the use of heterogeneous catalysts and solvents like tetrahydrofuran. The reaction is typically carried out at elevated temperatures (around 50°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong bases like sodium hydride are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)sulfonylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The sulfonyl group enhances the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
- N-(4-nitrophenyl)sulfonylbenzamide
- N-(2-nitrophenyl)sulfonylbenzamide
- 4-{4-[(4’-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-{[4-({(1r)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl}amino)-3-nitrophenyl]sulfonyl}benzamide (ABT-737)
Uniqueness:
- The position of the nitro group (3-nitrophenyl) in N-(3-nitrophenyl)sulfonylbenzamide provides distinct reactivity and binding properties compared to its 2- and 4-nitrophenyl counterparts.
- ABT-737 is a more complex molecule with additional functional groups, making it suitable for different applications, particularly in cancer research .
Propiedades
IUPAC Name |
N-(3-nitrophenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-13(10-5-2-1-3-6-10)14-21(19,20)12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBBUUKKTZRZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE](/img/structure/B2373633.png)

![6-(4-chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2373636.png)




![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2373643.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)

![2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline](/img/structure/B2373654.png)
